[1,3]thiazolo[3,2-a]benzimidazol-6-ol
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Overview
Description
[1,3]thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
[1,3]thiazolo[3,2-a]benzimidazol-6-ol can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptobenzimidazole with ketones in the presence of boiling acetic acid and sulfuric acid. This reaction yields 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form thiazolo[3,2-a]benzimidazoles using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[1,3]thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazole or benzimidazole rings .
Scientific Research Applications
[1,3]thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, which contributes to its anticancer properties. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
[1,3]thiazolo[3,2-a]benzimidazol-6-ol can be compared with other similar compounds, such as:
Thiazolo[3,2-a]benzimidazol-3(2H)-one: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring fused with a pyrimidine ring, exhibiting distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
103028-57-5 |
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Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 |
IUPAC Name |
[1,3]thiazolo[3,2-a]benzimidazol-6-ol |
InChI |
InChI=1S/C9H6N2OS/c12-6-1-2-8-7(5-6)10-9-11(8)3-4-13-9/h1-5,12H |
InChI Key |
CGEZLKCZPRFXJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N=C3N2C=CS3 |
Synonyms |
Thiazolo[3,2-a]benzimidazol-7-ol (6CI) |
Origin of Product |
United States |
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